

confirming Rezatapopt's selectivity for Y220C over other p53 mutations

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Rezatapopt's Selectivity for p53 Y220C Mutation: A Comparative Guide

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PRINCETON, NJ – In the landscape of precision oncology, **Rezatapopt** (PC14586) emerges as a promising first-in-class small molecule designed to specifically target the p53 Y220C mutation, a genetic alteration present in a subset of solid tumors. This guide provides a detailed comparison of **Rezatapopt**'s selectivity for the p53 Y220C mutation over other p53 mutations and its mechanism of action, supported by preclinical experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of reactivating mutant p53.

Unlocking the Potential of Mutant p53 Reactivation

The TP53 gene is the most frequently mutated gene in human cancers, with the majority of these being missense mutations that lead to a loss of tumor suppressor function.[1] The Y220C mutation, specifically, creates a druggable surface pocket on the p53 protein, making it an attractive target for therapeutic intervention.[2] **Rezatapopt** is designed to selectively bind to this crevice, stabilizing the p53 Y220C protein in its wild-type conformation and restoring its tumor-suppressive functions.[2]

Quantitative Analysis of Rezatapopt's Selectivity



Preclinical studies have demonstrated **Rezatapopt**'s remarkable selectivity for cancer cells harboring the p53 Y220C mutation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Rezatapopt** in various cell lines, highlighting its potency in p53 Y220C mutant cells compared to those with other p53 mutations or wild-type p53.

| Cell Line | p53 Status | Cancer Type | Rezatapopt IC50 (μM) |
|----------------------------|--------------------|----------------------|---------------------------------------|
| NUGC-3 | Y220C | Gastric Cancer | 0.504 |
| T3M-4 | Y220C | Pancreatic Carcinoma | Not specified |
| BxPC-3 | Y220C | Pancreatic Cancer | <1 |
| HCC2935 | Y220C | Lung Cancer | <1 |
| HuH-7 | Y220C | Liver Cancer | <1 |
| MFE-296 | Y220C | Endometrial Cancer | < 1 |
| SNU-NCC-19 | Y220C | Colon Cancer | < 1 |
| SJSA-1 | Wild-Type (WT) | Osteosarcoma | > 10 |
| NUGC-3 KO | p53 Knockout | Gastric Cancer | > 10 |
| Other Hotspot Mutations | R273H, R248W, etc. | Various | Significantly higher than Y220C lines |

Data sourced from Puzio-Kuter, A.M. et al. Cancer Discovery, 2025 and other preclinical data announcements.[3][4]

The data clearly indicates that **Rezatapopt** is significantly more potent in cell lines with the p53 Y220C mutation, with IC50 values in the sub-micromolar to low micromolar range. In contrast, cell lines with wild-type p53 or other common p53 hotspot mutations, as well as those with p53 knocked out, are largely insensitive to **Rezatapopt**, demonstrating its high degree of selectivity.

Mechanism of Action: Restoring Wild-Type p53 Function



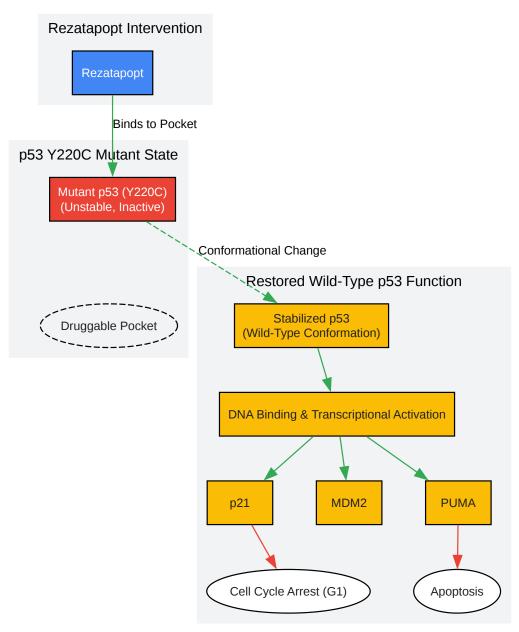




The selective action of **Rezatapopt** is rooted in its ability to act as a molecular chaperone for the p53 Y220C mutant protein. The following diagram illustrates the proposed signaling pathway.



Rezatapopt Mechanism of Action



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Caption: **Rezatapopt** binds to the p53 Y220C mutant, restoring its wild-type conformation and function.

Experimental Protocols

The selectivity of **Rezatapopt** was primarily determined using cell viability assays. The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) proliferation assay used in the preclinical studies.

MTT Cell Proliferation Assay Protocol

- Cell Plating: Cancer cell lines with varying p53 statuses (Y220C, other hotspot mutations, wild-type, and knockout) are seeded in 96-well plates at a predetermined optimal density for each cell line and incubated overnight to allow for cell attachment.
- Compound Treatment: The following day, cells are treated with a serial dilution of Rezatapopt. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a period of 5 days to allow for the assessment of the compound's effect on cell proliferation.
- MTT Addition: Following the incubation period, MTT solution is added to each well and the
 plates are incubated for an additional 2-4 hours. During this time, mitochondrial
 dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple
 formazan.
- Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The absorbance readings are used to calculate the percentage of cell viability
 relative to the vehicle-treated control. The IC50 value, the concentration of Rezatapopt that
 inhibits cell proliferation by 50%, is then determined by plotting the percentage of viability
 against the log of the compound concentration and fitting the data to a sigmoidal doseresponse curve.



The following diagram outlines the general workflow for assessing **Rezatapopt**'s selectivity.

Experimental Workflow for Selectivity Assessment Cell Line Panel p53 Y220C Mutant Other p53 Hotspot Mutants p53 Wild-Type p53 Knockout Experimental Procedure Cell Seeding in 96-well plates Rezatapopt Serial Dilution Treatment Absorbance Reading Data Analysis Cell Viability Calculation **IC50** Determination Selectivity Confirmation

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Caption: Workflow for determining **Rezatapopt**'s selectivity across various p53 genotypes.

Conclusion

The preclinical data strongly support the high selectivity of **Rezatapopt** for the p53 Y220C mutation. By specifically targeting this mutant protein, **Rezatapopt** restores wild-type p53 function, leading to potent anti-proliferative effects in cancer cells harboring this specific genetic alteration. These findings underscore the potential of **Rezatapopt** as a targeted therapy for patients with p53 Y220C-mutated cancers, a population with currently limited therapeutic options. Ongoing clinical trials, such as the PYNNACLE study, will further elucidate the clinical efficacy and safety of this promising new agent.

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